molecular formula C8H7BrFNO2 B6255557 methyl 3-amino-2-bromo-6-fluorobenzoate CAS No. 1446261-65-9

methyl 3-amino-2-bromo-6-fluorobenzoate

Cat. No.: B6255557
CAS No.: 1446261-65-9
M. Wt: 248
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Description

Methyl 3-amino-2-bromo-6-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at the 3-, 2-, and 6-positions, respectively. For example, bromination and esterification reactions, as described for 3-bromo-6-fluoro-2-methylbenzoic acid (), suggest that similar methods (e.g., halogenation followed by coupling with methylating agents) could yield the target compound. The amino group at position 3 further distinguishes it from related esters, enabling participation in nucleophilic reactions or hydrogen bonding, which are critical for drug design .

Properties

CAS No.

1446261-65-9

Molecular Formula

C8H7BrFNO2

Molecular Weight

248

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-bromo-6-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives followed by esterification and amination reactions. One common method includes the bromination of methyl 3-amino-2-fluorobenzoate using bromine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination processes, followed by purification steps to achieve high purity levels. These methods are designed to be efficient and cost-effective to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-fluorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3-amino-2-bromo-6-fluorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-2-bromo-6-fluorobenzoate belongs to a family of substituted benzoate esters. Below is a detailed comparison with key analogs based on substituent patterns, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound -NH₂ (3), -Br (2), -F (6), -COOCH₃ C₈H₇BrFNO₂ 248.05* Pharmaceutical intermediate, hydrogen bonding capability
Methyl 3-bromo-2-chloro-6-fluorobenzoate -Br (3), -Cl (2), -F (6), -COOCH₃ C₈H₅BrClFO₂ 267.48 Agrochemical synthesis, halogen reactivity
Ethyl 2-bromo-3-chloro-6-fluorobenzoate -Br (2), -Cl (3), -F (6), -COOCH₂CH₃ C₉H₇BrClFO₂ 281.51 Specialty chemical precursor
Methyl 6-amino-2-bromo-3-methoxybenzoate -NH₂ (6), -Br (2), -OCH₃ (3), -COOCH₃ C₉H₁₀BrNO₃ 268.09 Drug discovery (methoxy enhances lipophilicity)
Methyl 3-amino-6-bromo-2-methylbenzoate -NH₂ (3), -Br (6), -CH₃ (2), -COOCH₃ C₉H₁₀BrNO₂ 252.09 Intermediate for bioactive molecules

*Calculated molecular weight based on formula.

Key Observations :

Substituent Effects on Reactivity: The amino group in this compound enhances polarity and hydrogen-bonding capacity compared to non-amino analogs like methyl 3-bromo-2-chloro-6-fluorobenzoate. This makes it more suitable for interactions in biological systems . Halogen positioning: Bromine at position 2 (vs.

Physicochemical Properties: The methoxy group in methyl 6-amino-2-bromo-3-methoxybenzoate increases lipophilicity, improving membrane permeability in drug candidates compared to the fluoro-substituted target compound . Molecular weight: Chlorine substitution (e.g., methyl 3-bromo-2-chloro-6-fluorobenzoate) increases molecular weight by ~19 g/mol compared to the amino-substituted compound, influencing solubility and bioavailability .

Synthetic Utility: this compound’s amino group allows for further derivatization (e.g., acylation or sulfonylation), a feature absent in non-amino analogs like methyl 3-bromo-2-chloro-6-fluorobenzoate . Ethyl esters (e.g., ethyl 2-bromo-3-chloro-6-fluorobenzoate) may offer better solubility in organic solvents compared to methyl esters, aiding in large-scale syntheses .

Applications in Medicinal Chemistry: Amino-substituted benzoates are prioritized in drug discovery for their ability to form hydrogen bonds with biological targets. For example, methyl 6-amino-2-bromo-3-methoxybenzoate has been used in kinase inhibitor development . Halogen-rich analogs (e.g., methyl 3-bromo-2-chloro-6-fluorobenzoate) are leveraged in agrochemicals due to their stability and resistance to metabolic degradation .

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